molecular formula C20H24O9S B151253 (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 23661-28-1

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B151253
CAS RN: 23661-28-1
M. Wt: 440.5 g/mol
InChI Key: JCKOUAWEMPKIAT-OBKDMQGPSA-N
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Description

The compound is a derivative of a tetrahydro-2H-pyran ring, which is a six-membered oxygen-containing heterocycle. The specific stereochemistry is indicated by the (2R,3R,4S,5R,6S) configuration, suggesting that the molecule has multiple chiral centers. The presence of acetoxymethyl and phenylthio substituents indicates that it is a functionalized molecule, likely with applications in synthetic organic chemistry or as an intermediate in pharmaceutical synthesis.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes. For example, a related compound with a tetrahydro-2H-pyran ring was synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene, avoiding undesired ortho-products . This suggests that the synthesis of the compound may also involve halogenated precursors and careful control of reaction conditions to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of related compounds shows that the tetrahydro-2H-pyran ring can adopt different conformations. For instance, a similar compound was found to have a distorted half-boat conformation, with significant deviations from planarity . This implies that the compound may also exhibit a non-planar ring structure, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For example, a structurally similar compound was synthesized and its crystal structure revealed no significant intermolecular interactions such as hydrogen bonds . This indicates that the compound may also have weak intermolecular forces in the solid state, which could affect its solubility and melting point. The stereochemistry of the molecule is likely to influence its physical properties and interactions with biological targets if it is used in pharmaceutical applications.

Scientific Research Applications

Crystal Structure and Synthesis

  • A study by Mönch et al. (2013) describes the crystal structure of a similar compound, showcasing its chair conformation and noting the absence of significant interactions like hydrogen bonds in the crystal (Mönch et al., 2013).

Novel Sugar Molecule Synthesis

  • Research by Mohammed et al. (2020) involved the synthesis of a new sugar imine molecule using D-glucose and a concept of click chemistry, indicating the versatility of these compounds in creating novel structures (Mohammed et al., 2020).

N-Glucosylated Substituted Anilines

  • Pogrebnoi (2015) demonstrated the synthesis of N-glucosylated anilines using similar compounds, highlighting their potential use in the synthesis of complex organic structures (Pogrebnoi, 2015).

Carbohydrate Derivative Synthesis

  • A study by Lian et al. (2011) synthesized novel derivatives of a similar compound, providing insights into the applications in carbohydrate chemistry (Lian et al., 2011).

Biocatalytic Synthesis

  • Gümüş and Tanyeli (2010) utilized enzymatic methods for the stereoselective synthesis of carbasugar derivatives from related compounds, showcasing the bio-catalytic potential of these molecules (Gümüş & Tanyeli, 2010).

C-Linked Disaccharide Mimetics

  • Harding et al. (2003) explored the synthesis of stereoisomeric C-linked disaccharide mimetics using dipyranones, which are closely related to the compound , highlighting their role in creating biologically active mimetics (Harding et al., 2003).

Substituted Tetrahydropyrones Synthesis

  • Zaware et al. (2011) synthesized a library of substituted tetrahydropyrones, demonstrating the compound's utility in creating structurally diverse compounds for biological screening (Zaware et al., 2011).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOUAWEMPKIAT-OBKDMQGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 5
Reactant of Route 5
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 6
Reactant of Route 6
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Citations

For This Compound
2
Citations
E Brachet, JD Brion, S Messaoudi… - Advanced Synthesis & …, 2013 - Wiley Online Library
α‐ and β‐thioglycosides serve as effective nucleophiles for Buchwald–Hartwig cross‐coupling reactions using functionalized (hetero)aryl halides. The functional group tolerance on the …
Number of citations: 50 onlinelibrary.wiley.com
M Zhu - 2022 - theses.hal.science
Glycoside is one of the most important compounds can affect life activities of all living organism. Especially the S/Se-glycosides and alkynyl C-nucleosides derivatives are essential …
Number of citations: 0 theses.hal.science

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